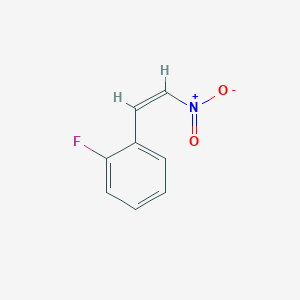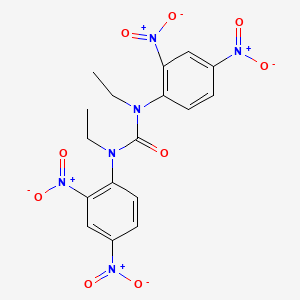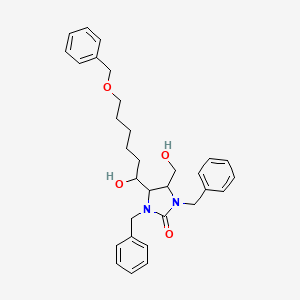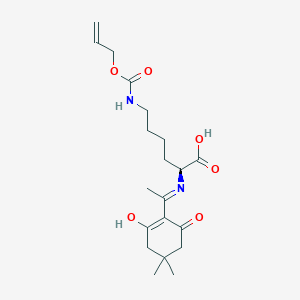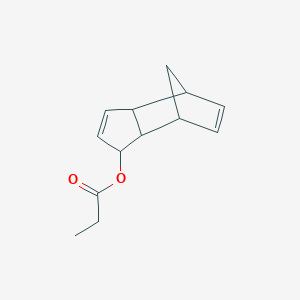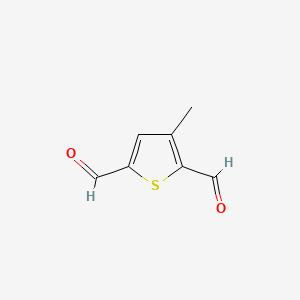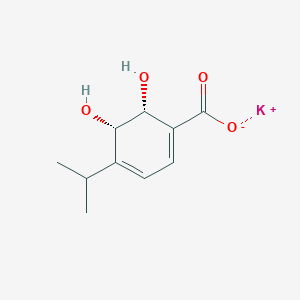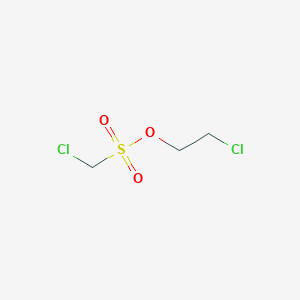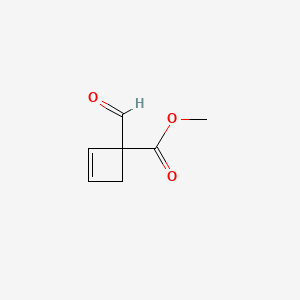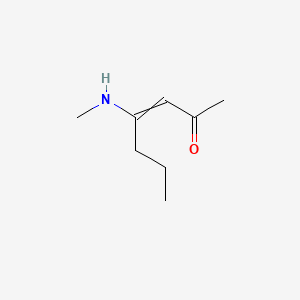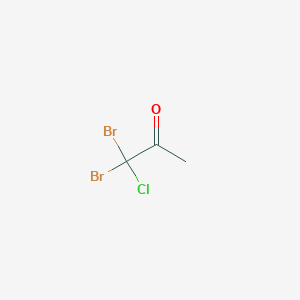
1,1-Dibromo-1-chloro-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1-chloro-2-propanone is an organic compound that belongs to the class of alpha-chloroketones. These compounds are characterized by the presence of a chlorine atom attached to the alpha carbon atom relative to the carbonyl group (C=O). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-chloro-2-propanone can be synthesized through the halogenation of 2-propanone (acetone). The process involves the addition of bromine and chlorine to the carbonyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-1-chloro-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include substituted ketones and alcohols.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and esters.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1-chloro-2-propanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-1-chloro-2-propanone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibromo-2-propanone
- 1,1-Dichloro-2-propanone
- 1,3-Dibromo-2-propanone
Comparison
1,1-Dibromo-1-chloro-2-propanone is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and chemical properties compared to similar compounds that contain only bromine or chlorine atoms .
Eigenschaften
CAS-Nummer |
30957-55-2 |
|---|---|
Molekularformel |
C3H3Br2ClO |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
1,1-dibromo-1-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c1-2(7)3(4,5)6/h1H3 |
InChI-Schlüssel |
DKJGWIKRAGVVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
